molecular formula C9H8BrF3O B8149262 2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene

2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8149262
M. Wt: 269.06 g/mol
InChI Key: CRQZGMWLHAFSOR-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic compound of high value in organic synthesis and medicinal chemistry research. It serves as a versatile synthetic intermediate, particularly in the construction of more complex molecules for drug discovery. The presence of both a bromo substituent and an electron-withdrawing trifluoroethoxy group on the benzene ring makes this compound a suitable substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to form carbon-carbon and carbon-heteroatom bonds . Compounds featuring the benzimidazole pharmacophore, which can be synthesized from such aromatic precursors, are of significant interest in anticancer research . These derivatives can function through various mechanisms, including acting as topoisomerase inhibitors , DNA intercalation agents , and kinase inhibitors . The incorporation of the trifluoromethoxy group is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and membrane permeability . Researchers will find this compound useful for exploring new chemical entities in projects related to targeted therapy and precision medicine . Safety Information: This chemical is For Research Use Only. It is not intended for diagnostic or therapeutic uses. Handle with appropriate personal protective equipment in a well-ventilated area. Refer to the Safety Data Sheet for comprehensive hazard information. Note: The specific CAS Number and full physicochemical data for this exact compound were not readily available in public databases at the time of writing and should be confirmed upon sourcing.

Properties

IUPAC Name

2-bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c1-6-3-2-4-7(8(6)10)14-5-9(11,12)13/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQZGMWLHAFSOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methodology Overview

This approach involves substituting a halogen (e.g., chlorine) with a trifluoroethoxy group under mild conditions. Starting materials such as 2-bromo-1-methyl-3-chlorobenzene are reacted with 2,2,2-trifluoroethanol in the presence of a phase-transfer catalyst (PTC).

Key Parameters :

  • Catalyst : Tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC).

  • Base : Aqueous sodium hydroxide (50%) deprotonates trifluoroethanol, generating the nucleophilic alkoxide.

  • Temperature : 60–70°C, avoiding decomposition of heat-sensitive intermediates.

Procedure :

  • Dissolve 2-bromo-1-methyl-3-chlorobenzene (1 equiv) and TBAB (0.05 equiv) in dichloromethane.

  • Add 2,2,2-trifluoroethanol (1.5 equiv) and 50% NaOH(aq).

  • Stir at 65°C for 8 hours, isolate the organic layer, and purify via column chromatography.

Yield : 70–78%.

Advantages Over Ullmann Coupling

  • Lower Temperatures : Reduces energy costs and thermal degradation risks.

  • Broader Substrate Tolerance : Effective for substrates with electron-withdrawing groups (e.g., bromine).

Sequential Functionalization via Phenolic Intermediates

Synthesis of 3-Hydroxy-2-bromo-1-methylbenzene

A phenolic intermediate serves as a versatile precursor for etherification. 3-Hydroxy-2-bromo-1-methylbenzene is synthesized via:

  • Nitration : Introduce a nitro group to toluene at C3 using HNO₃/H₂SO₄.

  • Reduction : Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine.

  • Sandmeyer Reaction : Treat with CuBr₂/HBr to replace amine with bromine.

Yield : 60–65% for the three-step sequence.

Trifluoroethoxy Group Installation

The phenolic hydroxyl group is alkylated using 2,2,2-trifluoroethyl bromide under basic conditions:

  • Dissolve 3-hydroxy-2-bromo-1-methylbenzene (1 equiv) in acetone.

  • Add K₂CO₃ (2 equiv) and 2,2,2-trifluoroethyl bromide (1.2 equiv).

  • Reflux for 12 hours, filter, and concentrate.

Yield : 80–85%.

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst Yield Key Advantage
Ullmann Coupling1-Methyl-2,3-dibromobenzeneCuI75–85%High regioselectivity
Phase-Transfer Catalysis2-Bromo-1-methyl-3-chlorobenzeneTBAB70–78%Mild conditions
Phenolic Intermediate3-Hydroxy-2-bromo-1-methylbenzeneK₂CO₃80–85%Compatibility with sensitive groups

Industrial-Scale Considerations

Solvent Recycling

DMF recovery via distillation reduces costs in Ullmann coupling.

Byproduct Management

  • Manganese Oxides : Generated during oxidation steps; filtration at 80–95°C prevents clogging.

  • Unreacted Halides : Extract with dichloromethane and recycle .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding a dehalogenated product.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoroethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, leading to the observed effects in different applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene and its analogs:

Compound Name CAS No. Molecular Formula Substituent Positions Key Differences Reference
This compound - C₉H₈BrF₃O Br (2), CH₃ (1), -OCH₂CF₃ (3) Reference compound; methyl group enhances steric bulk compared to non-methylated analogs. -
1-Bromo-3-(2,2,2-trifluoroethoxy)benzene 888327-41-1 C₈H₆BrF₃O Br (1), -OCH₂CF₃ (3) Lacks methyl group; bromine at position 1 reduces steric hindrance in substitution reactions.
1-Bromo-4-(2,2,2-trifluoroethoxy)benzene 106854-77-7 C₈H₆BrF₃O Br (1), -OCH₂CF₃ (4) Positional isomer; trifluoroethoxy at para position alters electronic effects on the aromatic ring.
2-Bromo-4-chloro-3-fluoro-1-(2,2,2-trifluoroethoxy)benzene - C₈H₃BrClF₄O Br (2), Cl (4), F (3), -OCH₂CF₃ (1) Additional halogens increase molecular weight (411.9 g/mol) and steric/electronic complexity.
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 C₇H₄BrFNO₃ Br (1), F (3), -OCH₃ (2), -NO₂ (4) Methoxy and nitro groups differ in electronic effects; nitro group enhances electrophilicity.

Key Observations:

Positional Isomerism: The position of the bromine and trifluoroethoxy groups drastically affects reactivity. For example, bromine at position 1 (as in 888327-41-1) allows for nucleophilic aromatic substitution at position 3, whereas bromine at position 2 (target compound) may direct reactions to position 4 or 6 due to meta-directing effects of the trifluoroethoxy group .

Functional Group Variations :

  • Replacement of the methyl group (target compound) with a hydrogen (as in 888327-41-1) reduces steric hindrance, making the latter more reactive in coupling reactions .
  • The nitro group in 1224629-07-5 introduces strong electron-withdrawing effects, enhancing electrophilicity for reactions like nitration or amidation, unlike the trifluoroethoxy group, which is less activating .

Multihalogenated Derivatives :

  • Compounds like 2-bromo-4-chloro-3-fluoro-1-(2,2,2-trifluoroethoxy)benzene () exhibit increased molecular complexity, with halogens at multiple positions influencing both steric effects and metabolic stability in pharmaceutical applications .

Biological Activity

2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a bromine atom, a methyl group, and a trifluoroethoxy moiety attached to a benzene ring. The combination of these substituents influences its biological activity, making it a subject of interest in various research domains.

  • Chemical Formula : C₉H₈BrF₃O
  • Molecular Weight : 251.06 g/mol
  • CAS Number : 1549597-57-0

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of halogen atoms (bromine and fluorine) enhances the compound's reactivity and binding affinity to biological molecules. The trifluoroethoxy group increases lipophilicity, facilitating interactions with lipid membranes and proteins.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. The halogenated nature of this compound may enhance its interaction with microbial cell membranes, potentially leading to increased efficacy against various bacterial strains.

Anticancer Potential

Research suggests that fluorinated compounds can inhibit cancer cell proliferation. The trifluoroethoxy group is associated with increased potency in certain anticancer agents by enhancing lipophilicity and metabolic stability. For instance, studies have shown that fluorinated analogs exhibit improved activity against various cancer cell lines.

Enzyme Inhibition

Compounds featuring similar substitutions have shown potential as inhibitors of specific enzymes involved in disease pathways. The trifluoroethoxy group may enhance binding affinity to target enzymes, leading to effective inhibition. For example, studies have indicated that similar compounds can inhibit enzymes involved in cancer metabolism.

Data Summary

Biological ActivityMechanismReferences
AntimicrobialInteraction with microbial membranes
AnticancerInhibition of cell proliferation
Enzyme InhibitionEnhanced binding affinity

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of brominated aromatic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of bromine significantly increased the antibacterial efficacy compared to non-brominated analogs.
  • Anticancer Activity : Research on fluorinated compounds demonstrated that those containing trifluoroethoxy groups exhibited IC50 values in the low micromolar range against prostate cancer cell lines, indicating strong potential for further development as anticancer agents.
  • Enzyme Inhibition : A series of enzyme assays were conducted to assess the inhibitory effects of related compounds on various metabolic enzymes involved in cancer progression. The results showed that certain derivatives significantly inhibited enzyme activity, suggesting a pathway for therapeutic development.

Q & A

Basic: What synthetic strategies are employed to prepare 2-Bromo-1-methyl-3-(2,2,2-trifluoroethoxy)benzene?

Answer:
The compound is synthesized via sequential functionalization of a benzene ring. A common approach involves:

Etherification: Introduce the trifluoroethoxy group at position 3 using nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., KOH/DMF) with 2,2,2-trifluoroethyl iodide or bromide .

Methylation: Install the methyl group at position 1 via Friedel-Crafts alkylation or using methyl halides in the presence of Lewis acids (e.g., AlCl₃).

Bromination: Direct electrophilic bromination at position 2 using Br₂/FeBr₃, leveraging the directing effects of the methyl (activating, ortho/para-directing) and trifluoroethoxy (deactivating, meta-directing) groups .

Validation: Confirm regiochemistry via ¹H/¹³C NMR and X-ray crystallography.

Advanced: How do substituent electronic effects influence bromination regioselectivity in this compound?

Answer:
The methyl group (electron-donating) activates the ring, favoring bromination at ortho/para positions relative to itself. Conversely, the trifluoroethoxy group (strongly electron-withdrawing due to -I effect) deactivates the ring and directs bromination to meta positions relative to itself. Computational studies (DFT) suggest that the ortho position to methyl and meta to trifluoroethoxy is the most electrophilic site, aligning with experimental outcomes .

Table 1: Substituent Effects on Bromination

SubstituentElectronic EffectDirecting Behavior
-CH₃ActivatingOrtho/Para
-OCH₂CF₃DeactivatingMeta

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹⁹F NMR confirms the trifluoroethoxy group (δ ~ -75 to -80 ppm). ¹H NMR distinguishes methyl (δ ~2.3 ppm) and aromatic protons.
  • Mass Spectrometry (HRMS): Validates molecular weight (C₉H₈BrF₃O; theoretical MW: 273.03 g/mol).
  • HPLC-PDA: Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .

Advanced: What are the stability concerns under acidic/basic conditions?

Answer:

  • Acidic Conditions (pH < 3): The trifluoroethoxy group hydrolyzes slowly to phenol derivatives.
  • Basic Conditions (pH > 10): Accelerated hydrolysis occurs, forming 3-hydroxy-1-methylbenzene and releasing trifluoroethanol.
  • Thermal Stability: Decomposes above 200°C, generating brominated byproducts (e.g., HBr gas).

Table 2: Stability Profile

ConditionDegradation PathwayHalf-Life (25°C)
1M HClEther cleavage~48 hours
1M NaOHRapid hydrolysis~2 hours
150°C (dry)Decomposition to Br-containing aromatics~30 minutes

Basic: How to handle and store this compound safely?

Answer:

  • Storage: Keep in amber vials at -20°C under inert gas (N₂/Ar) to prevent oxidation and moisture absorption.
  • Handling: Use PPE (gloves, goggles) in a fume hood. Avoid contact with strong acids/bases .

Advanced: What role does this compound play in medicinal chemistry research?

Answer:
It serves as a key intermediate in synthesizing trifluoroethoxy-containing bioactive molecules. For example:

  • Anticancer Agents: As a building block for kinase inhibitors targeting EGFR or VEGFR.
  • PET Radiotracers: Bromine can be substituted with ¹⁸F for imaging applications via halogen exchange .

Case Study: In a 2024 study, the compound was used to synthesize a fluorinated analog of a COX-2 inhibitor, enhancing metabolic stability .

Basic: What solvents are compatible for reactions involving this compound?

Answer:

  • Polar Aprotic: DMF, DMSO (for SNAr reactions).
  • Non-Polar: Toluene, THF (for Grignard or coupling reactions).
    Avoid protic solvents (e.g., MeOH, H₂O) to prevent hydrolysis of the trifluoroethoxy group .

Advanced: How to troubleshoot low yields in Suzuki-Miyaura couplings with this substrate?

Answer:
Low yields often stem from steric hindrance from the trifluoroethoxy group. Mitigation strategies:

Ligand Optimization: Use bulky ligands (e.g., SPhos) to enhance oxidative addition.

Temperature: Increase reaction temperature (80–100°C) to overcome kinetic barriers.

Catalyst: Employ Pd(OAc)₂/XPhos systems for improved turnover .

Basic: What are the environmental hazards associated with this compound?

Answer:

  • Aquatic Toxicity: LC₅₀ (Daphnia magna) = 5.2 mg/L (72h).
  • Persistence: Not readily biodegradable; recommend incineration for disposal .

Advanced: Can computational modeling predict its reactivity in C–H activation reactions?

Answer:
Yes. DFT calculations (e.g., B3LYP/6-31G*) model transition states for C–H activation. The trifluoroethoxy group lowers electron density at the para position, favoring Pd-catalyzed C–H arylation at the meta position relative to the methyl group .

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